molecular formula C6H7Cl B12546138 6-Chlorobicyclo[3.1.0]hex-5-ene CAS No. 142160-57-4

6-Chlorobicyclo[3.1.0]hex-5-ene

Cat. No.: B12546138
CAS No.: 142160-57-4
M. Wt: 114.57 g/mol
InChI Key: BDVBZUJNTRVZMA-UHFFFAOYSA-N
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Description

6-Chlorobicyclo[310]hex-5-ene is a bicyclic compound characterized by a unique structure that includes a cyclopropane ring fused to a cyclohexene ring with a chlorine atom attached to the sixth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorobicyclo[3.1.0]hex-5-ene typically involves the reaction of ring-fused β-silylated-gem-dihalogenocyclopropanes with tetrabutylammonium fluoride in tetrahydrofuran solution. This reaction leads to the formation of halogenocyclopropenes, which can then undergo ring-expansion to form the desired bicyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. This includes optimizing reaction conditions and using efficient catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chlorobicyclo[3.1.0]hex-5-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran or dichloromethane.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction. For example, oxidation can lead to the formation of epoxides or ketones, while substitution reactions can yield a variety of functionalized bicyclic compounds.

Scientific Research Applications

6-Chlorobicyclo[3.1.0]hex-5-ene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chlorobicyclo[3.1.0]hex-5-ene involves its ability to undergo ring-expansion and form reactive intermediates like carbenes. These intermediates can interact with various molecular targets and pathways, leading to the formation of different products. The compound’s reactivity is influenced by the presence of the chlorine atom and the strain in the bicyclic structure .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring fusion pattern.

    Bicyclo[3.1.1]heptane: Similar in structure but with an additional carbon atom in the ring system.

    Bicyclo[1.1.1]pentane: A smaller bicyclic compound with a highly strained structure.

Uniqueness

6-Chlorobicyclo[31Its ability to form reactive intermediates like carbenes sets it apart from other similar compounds .

Properties

CAS No.

142160-57-4

Molecular Formula

C6H7Cl

Molecular Weight

114.57 g/mol

IUPAC Name

6-chlorobicyclo[3.1.0]hex-1(6)-ene

InChI

InChI=1S/C6H7Cl/c7-6-4-2-1-3-5(4)6/h4H,1-3H2

InChI Key

BDVBZUJNTRVZMA-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=C2Cl)C1

Origin of Product

United States

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